![molecular formula C17H26N2O2 B7177859 N-[(1-benzylpyrrolidin-2-yl)methyl]-2-methoxy-2-methylpropanamide](/img/structure/B7177859.png)
N-[(1-benzylpyrrolidin-2-yl)methyl]-2-methoxy-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-benzylpyrrolidin-2-yl)methyl]-2-methoxy-2-methylpropanamide is a compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The structure of this compound includes a pyrrolidine ring, a benzyl group, and a methoxy-methylpropanamide moiety, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of N-[(1-benzylpyrrolidin-2-yl)methyl]-2-methoxy-2-methylpropanamide typically involves the reaction of 1-benzylpyrrolidine with 2-methoxy-2-methylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(1-benzylpyrrolidin-2-yl)methyl]-2-methoxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol.
Scientific Research Applications
N-[(1-benzylpyrrolidin-2-yl)methyl]-2-methoxy-2-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-benzylpyrrolidin-2-yl)methyl]-2-methoxy-2-methylpropanamide involves its interaction with specific molecular targets in the body. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity to its targets, while the methoxy-methylpropanamide moiety can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
N-[(1-benzylpyrrolidin-2-yl)methyl]-2-methoxy-2-methylpropanamide can be compared with other pyrrolidinone derivatives such as:
Pyrrolidin-2-one: Known for its antimicrobial and anti-inflammatory activities.
Pyrrolidin-2,5-dione: Used in the synthesis of various pharmaceuticals.
N-methylpyrrolidin-2-one: Exhibits solvent properties and is used in industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-2-yl)methyl]-2-methoxy-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,21-3)16(20)18-12-15-10-7-11-19(15)13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUZPGZYXZVRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCCN1CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
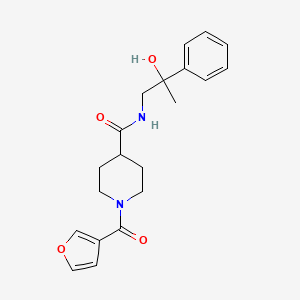
![2-methyl-N-[2-[methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]-2-oxoethyl]furan-3-carboxamide](/img/structure/B7177784.png)
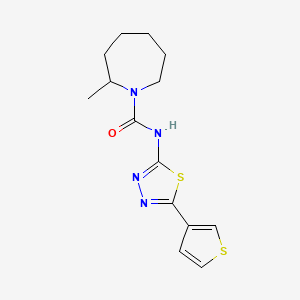
![1-Methyl-3-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]urea](/img/structure/B7177800.png)
![1-Methyl-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7177813.png)
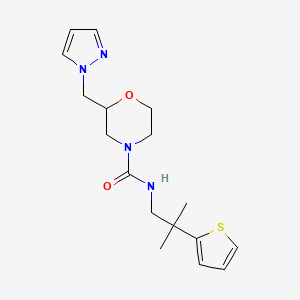
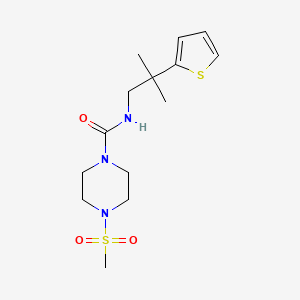
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7177822.png)
![2-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B7177827.png)
![2-methyl-N-[(5-methylthiophen-2-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B7177832.png)
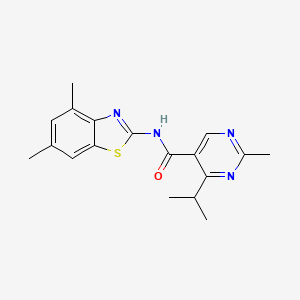

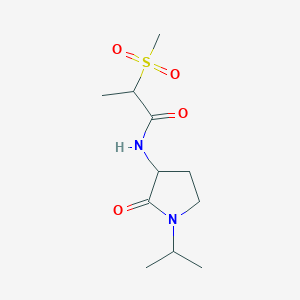
![[6-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]-(2-methyl-4-propan-2-ylpyrimidin-5-yl)methanone](/img/structure/B7177865.png)
